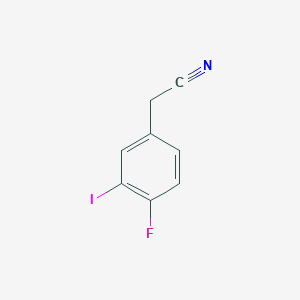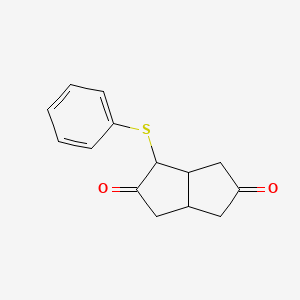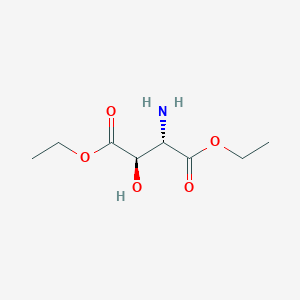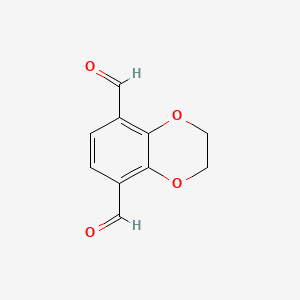
1-(8-Chloro-2-naphthalenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Chloro-2-naphthalenyl)ethanone is an organic compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 8th position and an ethanone group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-(8-Chloro-2-naphthalenyl)ethanone typically involves the chlorination of 2-naphthalenyl ethanone. One common method includes the use of aluminum chloride (AlCl3) as a catalyst in the presence of chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 8th position of the naphthalene ring . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(8-Chloro-2-naphthalenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(8-Chloro-2-naphthalenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(8-Chloro-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ethanone group play crucial roles in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(8-Chloro-2-naphthalenyl)ethanone can be compared with other similar compounds, such as:
1-(1-Naphthalenyl)ethanone: Lacks the chlorine atom, resulting in different chemical and biological properties.
1-(6-Methoxy-2-naphthalenyl)ethanone: Contains a methoxy group instead of a chlorine atom, leading to variations in reactivity and applications.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a more complex structure and are used primarily as fragrance ingredients.
Eigenschaften
CAS-Nummer |
73399-89-0 |
|---|---|
Molekularformel |
C12H9ClO |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
1-(8-chloronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9ClO/c1-8(14)10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,1H3 |
InChI-Schlüssel |
ZLBIWDXQTMXFFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC=C2Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


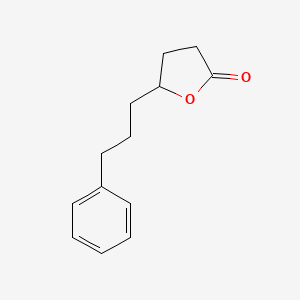
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)

![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
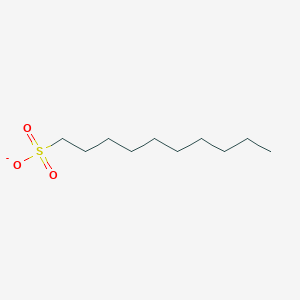
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
